1-[(3-Bromophenyl)methyl]pyridin-2-one
Description
1-[(3-Bromophenyl)methyl]pyridin-2-one is a brominated heterocyclic compound featuring a pyridin-2-one core substituted with a 3-bromobenzyl group. Its molecular formula is C₁₂H₁₀BrNO, with a molecular weight of 276.12 g/mol. The pyridinone ring provides a polar, electron-rich scaffold, while the 3-bromophenyl group introduces steric bulk and halogen-mediated electronic effects.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZQSXJEARCRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1-[(3-Bromophenyl)methyl]pyridin-2-one and analogous compounds:
Key Observations:
- Halogen Effects: The 3-bromophenyl group in the target compound contrasts with 2-fluorophenyl in ’s compound.
- Ring Systems: The fused pyrrolo-pyridinone in introduces rigidity and planar geometry, differing from the single-ring pyridin-2-one core of the target compound. Fused systems often exhibit enhanced π-π stacking but reduced solubility .
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The 3-bromophenyl group exerts a moderate electron-withdrawing effect via inductive mechanisms, stabilizing negative charges on the pyridinone oxygen. This contrasts with the stronger electron-withdrawing trifluoromethyl groups in ’s compound, which drastically reduce electron density .
- Coordination Chemistry: The pyridin-2-one oxygen in the target compound can act as a Lewis base, similar to the hydrazone ligand in ’s iron(III) complex.
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